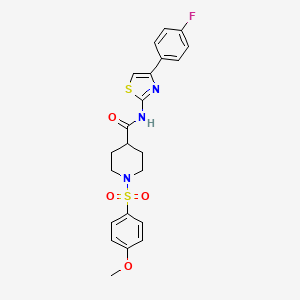

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a piperidine-4-carboxamide moiety, and a 4-methoxyphenyl sulfonyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The compound’s design likely aims to optimize binding affinity and selectivity for specific biological targets, such as kinases or matrix metalloproteinases (MMPs), based on structural analogs reported in the literature .

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLNFWBBCJPQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C24H24FN3O3S

- Structural Features : The molecule consists of a thiazole ring, a piperidine moiety, and various aromatic substituents that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, highlighting its potential in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole-based compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Cell Viability Assays : The IC50 values for these compounds were found to be in the range of 5.36 µg/mL to 10.10 µg/mL, indicating potent antiproliferative effects. Notably, modifications in the molecular structure significantly enhanced activity; for example, shifting substituents or altering ring structures resulted in improved efficacy against cancer cells .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). Additionally, cell cycle analysis revealed that these compounds can cause cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests a strong potential for use in treating bacterial infections .

- Biofilm Inhibition : Furthermore, the ability of this compound to inhibit biofilm formation was noted, which is crucial in combating persistent infections caused by biofilm-forming bacteria .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The thiazole moiety, present in this compound, has been recognized for its role in enhancing the pharmacological profiles of various agents. Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide allows for interactions that can modulate biological targets effectively.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole derivatives can inhibit the proliferation of cancer cells. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study indicated that certain thiazole derivatives exhibited IC50 values as low as 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |

| Thiazole Derivative | HepG2 | 2.01 | - | - |

Neuropharmacological Applications

The compound's potential as a neuroprotective agent has also been explored. Research indicates that thiazole-containing compounds can act on ion channels, particularly KCNQ channels, which are crucial for neuronal excitability and signaling. For example, ML277, a related thiazole derivative, was identified as a potent activator of KCNQ1 channels with an EC50 of 260 nM . This suggests that similar compounds could be developed for treating neurological disorders.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The introduction of various substituents on the thiazole ring enhances their efficacy against bacterial strains. In vitro studies have shown that certain thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications in the substituents on the thiazole ring or the piperidine core can significantly influence biological activity. For instance, the presence of electron-withdrawing groups has been associated with enhanced anticancer activity .

Case Study 1: Anticancer Efficacy

In a study involving a series of thiazole derivatives, one compound demonstrated exceptional growth-inhibitory effects on multiple cancer cell lines, particularly HT29 (colon cancer). The structure was modified to include a methoxy group, which significantly improved its potency .

Case Study 2: Neuropharmacology

Another investigation focused on the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that certain modifications led to improved cell viability and reduced apoptosis rates compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Piperidine/Piperazine Moieties

Key structural variations among similar compounds include:

- Substituents on the thiazole ring : Fluorophenyl, methoxyphenyl, or tolyl groups.

- Linker groups : Carboxamide vs. acetamide.

- Sulfonyl substituents : Methoxyphenyl, methylphenyl (tosyl), or halophenyl groups.

Key Observations :

Sulfonyl Groups : The 4-methoxyphenyl sulfonyl group in the target compound may offer improved solubility over tosyl (ML277) or halophenyl derivatives due to the electron-donating methoxy group .

Q & A

Basic: What are the recommended synthetic pathways for N-(4-(4-fluorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, reacting 4-fluorophenyl-substituted thiourea with α-bromoketones.

- Step 2: Piperidine-4-carboxamide functionalization using sulfonylation with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Coupling the thiazole and piperidine moieties via amide bond formation using coupling agents like EDCI/HOBt .

Key Considerations: Use protective groups (e.g., Boc for amines) to prevent side reactions. Monitor reaction progress via TLC or HPLC .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. For example, fluorophenyl-thiazole dihedral angles are critical for conformational analysis .

- NMR Spectroscopy: and NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl aromatic protons at δ ~7.1–7.4 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical values) .

Advanced: How do substituents like the 4-fluorophenyl and 4-methoxyphenylsulfonyl groups influence structure-activity relationships (SAR)?

Methodological Answer:

- Fluorophenyl Group: Enhances metabolic stability and hydrophobic interactions in target binding. Comparative studies show that replacing 4-fluorophenyl with chlorophenyl reduces affinity by ~30% in kinase assays .

- Methoxyphenylsulfonyl Group: Improves solubility via sulfonamide hydrogen bonding. Removal of the methoxy group increases logP by 0.5, reducing aqueous solubility .

Experimental Design: Synthesize analogs with systematic substituent variations and test in biochemical assays (e.g., IC measurements) to quantify SAR .

Advanced: What analytical methods resolve contradictions in solubility and stability data for this compound?

Methodological Answer:

- Solubility Conflicts: Use pH-dependent solubility profiling (e.g., shake-flask method at pH 1.2–7.4) and compare with computational predictions (e.g., ACD/Labs). Evidence suggests reduced solubility in polar solvents due to the sulfonyl group .

- Stability Issues: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, methoxy group hydrolysis under acidic conditions can generate degradants, necessitating formulation adjustments .

Advanced: How can computational modeling optimize the compound’s binding to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with target protein structures (e.g., kinase domains) to predict binding poses. The fluorophenyl group often occupies hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability. Key interactions (e.g., piperidine carboxamide with catalytic lysine) can be validated via mutagenesis studies .

Advanced: What strategies address conflicting bioactivity data across different assay conditions?

Methodological Answer:

- Assay Standardization: Replicate experiments in controlled conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .

- Data Normalization: Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to correct for inter-assay variability. Contradictions in IC values may arise from differences in protein purity or buffer composition .

Advanced: How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

- Plasma Stability Assays: Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS/MS. The sulfonyl group may confer resistance to esterase degradation compared to carboxylate analogs .

- Microsomal Stability Tests: Use liver microsomes to measure metabolic half-life. CYP3A4-mediated oxidation of the piperidine ring is a common degradation pathway .

Advanced: What crystallographic techniques resolve challenges in polymorph identification?

Methodological Answer:

- Powder XRD: Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs. Anisotropic displacement parameters in SHELXL refine thermal motion differences .

- DSC/TGA: Identify melting points and decomposition profiles. Polymorphs with lower melting points (~5°C difference) may exhibit reduced shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.